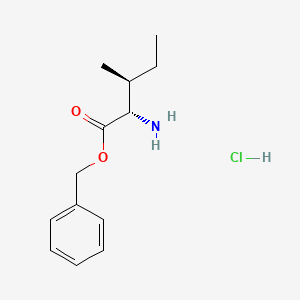
4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Docking Studies
A molecule closely related to "4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine" has been investigated for its potential in treating hypertension, acting as a potent I1 imidazoline receptor agonist. This research utilized experimental and theoretical techniques to explore the molecular structure, demonstrating coherence between theoretical and experimental values. The study highlighted the molecule's chemical activity region, molecular stability, charge distribution, and potential anti-hypertensive activity through quantum mechanical calculations and molecular docking studies (Aayisha et al., 2019).
Antihypertensive Activity
Another study focused on the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to the chemical . This research demonstrated that certain derivatives could significantly lower blood pressure in hypertensive rats, indicating a gradual and sustained manner to normotensive levels (Bennett et al., 1981).
Synthesis and Derivatives Development
Research on the synthesis of thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines showcased the chemical versatility and potential applications of these compounds. This process involved treatment with ethanolic ammonia and secondary amines, leading to new derivatives with potential relevance in various scientific and pharmacological fields (Bakavoli et al., 2006).
Anti-HIV-1 Evaluation
A study on MC-1220 analogs synthesized from 4,6-dichloro-N-methylpyrimidin-2-amine derivatives explored their activity against HIV-1. This research identified compounds with comparable activity to MC-1220, highlighting the structural importance of a fluoro atom over a CH3 group for enhanced activity (Loksha et al., 2016).
Anticancer Agents and Tubulin Inhibition
Investigation into triazolopyrimidines as anticancer agents revealed their unique mechanism of tubulin inhibition. This class of compounds was shown to promote tubulin polymerization in vitro without competing with paclitaxel, suggesting a novel approach to overcoming drug resistance in cancer treatment (Zhang et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[chloro(difluoro)methyl]-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF2N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h2H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSMMSUWIVXHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2761795.png)

![2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2761798.png)

![Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride](/img/structure/B2761800.png)
![N-(3-Cyano-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophen-2-yl)prop-2-enamide](/img/structure/B2761801.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2761802.png)
![N-butyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2761804.png)
![6-Tricyclo[3.2.1.02,4]octanylmethanol](/img/structure/B2761806.png)

![4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2761809.png)



